molecular formula C8H17ClN2O B568263 N,N-dimethylpiperidine-3-carboxamide hydrochloride CAS No. 112950-94-4

N,N-dimethylpiperidine-3-carboxamide hydrochloride

Cat. No.: B568263
CAS No.: 112950-94-4
M. Wt: 192.687
InChI Key: CAOCILIXPFSSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethylpiperidine-3-carboxamide hydrochloride is an organic compound with the molecular formula C8H17ClN2O. It is a white to pale yellow crystalline solid that is highly soluble in water and alcohol. This compound is commonly used in organic synthesis as a catalyst, solvent, and reducing agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethylpiperidine-3-carboxamide hydrochloride can be synthesized through a two-step process:

Industrial Production Methods

In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylpiperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethylpiperidine-3-carboxamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. It acts as a catalyst by facilitating the formation of transition states in chemical reactions. The compound’s structure allows it to stabilize reactive intermediates, thereby increasing the reaction rate. In biological systems, it may interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

N,N-dimethylpiperidine-3-carboxamide hydrochloride can be compared with other similar compounds such as:

    N,N-dimethylpiperidine-4-carboxamide: Similar in structure but differs in the position of the carboxamide group.

    N,N-dimethylpiperidine-2-carboxamide: Another structural isomer with the carboxamide group at the 2-position.

    N,N-dimethylpiperidine-3-carboxamide: The non-hydrochloride form of the compound

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

IUPAC Name

N,N-dimethylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOCILIXPFSSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.